molecular formula C9H17NO3 B3234694 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone CAS No. 1353980-17-2

1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B3234694
CAS No.: 1353980-17-2
M. Wt: 187.24 g/mol
InChI Key: NPCHZHHFDCJGJD-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone is a chemical compound with the CAS Number 1353980-17-2 and a molecular formula of C9H17NO3, corresponding to a molecular weight of 187.24 g/mol . As a pyrrolidine-based derivative featuring a hydroxyethoxymethyl side chain, this compound belongs to a class of structures known for their versatility in organic synthesis and medicinal chemistry research. Pyrrolidine derivatives are frequently investigated as key building blocks or intermediates in the development of novel pharmacological agents, particularly due to their presence in molecules with a wide range of biological activities. For instance, structurally related compounds have been explored for their antibacterial effects, where specific structural modifications can significantly influence activity against resistant pathogens . The presence of both an acetamide and a hydroxyethoxy functional group on the pyrrolidine ring makes this compound a valuable intermediate for further chemical exploration, such as in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-hydroxyethoxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(12)10-4-2-3-9(10)7-13-6-5-11/h9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCHZHHFDCJGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196756
Record name Ethanone, 1-[2-[(2-hydroxyethoxy)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-17-2
Record name Ethanone, 1-[2-[(2-hydroxyethoxy)methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-[(2-hydroxyethoxy)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone involves the reaction of pyrrolidine with 2-(2-chloroethoxy)acetyl chloride under basic conditions. This results in the substitution of the chlorine atom by the pyrrolidine ring, forming the desired product. Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors to enhance the reaction efficiency and product yield. Catalysts may be employed to expedite the reaction rate, and large-scale purification methods such as distillation or crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

  • Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction processes can reverse the oxidation, restoring the hydroxyl functionality.

  • Substitution: The ethoxymethyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.

Major Products: The major products from these reactions often include variants of the original compound with modifications at the hydroxyl or ethoxymethyl positions, such as ketones or secondary alcohols.

Scientific Research Applications

Pharmaceutical Development

1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research in neuropharmacology. Studies have indicated that modifications to the pyrrolidine ring can enhance bioactivity and selectivity for specific receptors.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry. Researchers have utilized it in the development of new synthetic pathways that aim to create novel therapeutic agents.

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of polymers and coatings that require specific mechanical and thermal properties.

Case Study 1: Neuropharmacological Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their effects on serotonin receptors. The results indicated that certain derivatives exhibited enhanced binding affinity, suggesting potential use in treating mood disorders .

Case Study 2: Synthesis of Antiviral Agents

A research team at a leading pharmaceutical company reported using this compound as a key intermediate in the synthesis of antiviral agents targeting RNA viruses. The modifications made to the ethoxymethyl group were crucial for improving the efficacy of the resultant compounds .

Mechanism of Action

The effects of 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone can be attributed to its interaction with various molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl and ethoxymethyl groups influences its solubility and binding affinity, while the keto group may participate in keto-enol tautomerism, affecting its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent/Ring Variation Molecular Weight (g/mol) Key Differences/Applications
Target: 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone 2-(2-Hydroxy-ethoxymethyl)-pyrrolidine 201.26 Reference compound for solubility studies.
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethanone (123958-87-2) 2-(Hydroxymethyl)-pyrrolidine (stereospecific) 143.19 Lacks ether linkage; stereochemistry may influence receptor binding.
1-[2-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (1353982-93-0) Piperidine ring (6-membered) vs. pyrrolidine 201.26 Larger ring size alters conformational flexibility; potential for varied bioactivity.
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (sc-298072) 3-Bromophenyl substituent 268.17 Aromatic/halogenated group increases lipophilicity; used in bioactive compound synthesis.
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone (70979-23-6) 4-(2-Hydroxy-ethoxy)-piperidine 187.24 Substituent position (4 vs. 2) affects spatial interactions; piperidine ring enhances solubility.
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone (1353964-25-6) Aminoethyl-ethylamino side chain 213.32 Basic amino groups enable protonation; potential for ionic interactions in drug design.

Key Findings

Structural Flexibility vs. Rigidity :

  • Piperidine analogs (e.g., CAS 1353982-93-0) exhibit greater conformational flexibility due to their six-membered rings compared to the rigid five-membered pyrrolidine in the target compound. This may influence binding kinetics in biological systems .
  • Stereochemistry variations (e.g., 2R-configuration in CAS 123958-87-2) highlight the importance of chiral centers in modulating pharmacological properties .

Functional Group Impact: The hydroxyethoxymethyl group in the target compound provides a balance of hydrophilicity (via hydroxyl and ether groups) and moderate lipophilicity, making it advantageous for drug delivery applications. In contrast, bromophenyl derivatives (e.g., sc-298072) are more lipophilic, favoring membrane penetration . Amino-substituted analogs (e.g., CAS 1353964-25-6) introduce basicity, enabling pH-dependent solubility and ionic interactions with biological targets .

Synthetic Feasibility: Pyrrolidin-1-yl ethanones are typically synthesized via high-yield (>85%) routes such as acylation of pyrrolidine intermediates . Similar methodologies may apply to the target compound.

Safety and Toxicity: Limited toxicological data for related ethanones (e.g., CAS 56515-63-0) underscores the need for rigorous safety profiling of the target compound .

Biological Activity

1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a hydroxy-ethoxymethyl substituent and an ethanone moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 1353980-17-2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxy group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets. This interaction may modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent. The presence of the hydroxy group enhances the compound's lipophilicity, which is critical for membrane penetration and antibacterial action.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table illustrates the effectiveness of this compound against selected pathogens.

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Cell LineIC₅₀ (µM)
Human Colorectal Adenocarcinoma25
Human Breast Cancer30

The data indicates that the compound can effectively reduce cell viability in specific cancer types.

Study on Antibacterial Activity

A study published in MDPI explored the antibacterial effects of various compounds, including derivatives similar to this compound. The research found that modifications to the hydroxy group significantly impacted antibacterial potency. Compounds with hydroxyl groups demonstrated enhanced activity against Gram-positive bacteria compared to those without such groups .

Study on Cytotoxicity

Another investigation focused on the cytotoxic properties of pyrrolidine derivatives. The findings indicated that structural variations could lead to significant differences in biological activity. Specifically, compounds with ethoxy substitutions showed improved antiproliferative effects on cancer cell lines, emphasizing the importance of functional groups in modulating activity .

Q & A

Basic: What are the optimal synthetic routes for 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone, and how can reaction conditions be controlled to maximize yield?

Answer:
Synthesis typically involves multi-step reactions, including alkylation of pyrrolidine derivatives and subsequent functionalization. Key parameters include:

  • Reagent selection : Use alkyl halides or epoxides for hydroxymethylation (e.g., ethylene oxide for ethoxymethyl groups) .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation .
  • Monitoring : Employ HPLC or TLC to track intermediates and confirm completion .
    Reference :

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming stereochemistry?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including pyrrolidine ring puckering and hydroxymethyl orientation .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., distinguishing ethoxymethyl protons at δ 3.4–3.7 ppm) .
  • Computational modeling : Density Functional Theory (DFT) predicts bond angles and torsional strain .
    Reference :

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Answer:
Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies:

  • Standardize conditions : Use deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) and consistent concentrations .
  • Spiking experiments : Add authentic samples to confirm peak assignments .
  • Multi-technique validation : Cross-reference NMR with IR (carbonyl stretch ~1700 cm1^{-1}) and mass spectrometry .
    Reference :

Advanced: What mechanistic hypotheses explain its interaction with biological targets, such as enzymes or receptors?

Answer:

  • Ligand-receptor docking : The hydroxymethyl and ethoxymethyl groups facilitate hydrogen bonding with active sites (e.g., kinase ATP pockets) .
  • Enzyme inhibition : The pyrrolidine nitrogen may act as a hydrogen bond acceptor, disrupting catalytic residues .
  • Pharmacophore modeling : Use Schrödinger Suite or AutoDock to predict binding affinities .
    Reference :

Intermediate: How does the compound’s reactivity with amines or ketones inform derivative synthesis?

Answer:

  • Amine reactions : The ethanone carbonyl undergoes nucleophilic attack, forming Schiff bases or imines under mild acidic conditions .
  • Reductive amination : Use NaBH4_4 or cyanoborohydride to stabilize secondary amines .
  • Protection strategies : Temporarily block the hydroxymethyl group with TBSCl to direct reactivity .
    Reference :

Advanced: What role does chirality play in its pharmacological activity, and how can enantiomers be selectively synthesized?

Answer:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution .
  • Asymmetric synthesis : Employ Evans’ oxazolidinones or Jacobsen catalysts to control stereochemistry at the pyrrolidine C2 position .
  • Biological impact : Enantiomers may show divergent binding to G-protein-coupled receptors (e.g., 10-fold differences in IC50_{50}) .
    Reference :

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

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